3,5-Dichloro Substitution Pattern Confers Intermediate Bfl-1 Inhibitory Potency Relative to Other Dichloro- and Monochloro-Phenyl Regioisomers
In a systematically constructed N-aryl maleimide library tested against the anti-apoptotic protein Bfl-1, the 3,5-dichlorophenyl-bearing compound exhibited IC₅₀ values of 2.4 ± 0.4 μM (FP assay) and 1.9 ± 0.2 μM (TR-FRET assay), placing it intermediate in potency among the dichlorophenyl regioisomers: 4-fold weaker than the 3,4-dichloro isomer (0.6 ± 0.1 / 0.8 ± 0.1 μM) but comparable to the 2,4-dichloro isomer (2.6 ± 0.2 / 1.4 ± 0.1 μM) and approximately 3.6-fold more potent than the 2,3-dichloro isomer (8.7 ± 1.7 / 2.6 ± 0.1 μM) [1]. Relative to monochlorinated analogs, the 3,5-dichloro substitution yields potency similar to 3-chlorophenyl (2.1 ± 0.2 / 1.2 ± 0.1 μM) but offers distinct electron-withdrawing character and metabolic stability potential conferred by dual halogenation [1].
| Evidence Dimension | Bfl-1 inhibition IC₅₀ (FP / TR-FRET) |
|---|---|
| Target Compound Data | FP: 2.4 ± 0.4 μM; TR-FRET: 1.9 ± 0.2 μM (3,5-dichlorophenyl) |
| Comparator Or Baseline | 3,4-dichlorophenyl: FP 0.6 ± 0.1, TR-FRET 0.8 ± 0.1 μM; 2,4-dichlorophenyl: FP 2.6 ± 0.2, TR-FRET 1.4 ± 0.1 μM; 2,3-dichlorophenyl: FP 8.7 ± 1.7, TR-FRET 2.6 ± 0.1 μM |
| Quantified Difference | 4-fold less potent than 3,4-dichloro; ~3.6-fold more potent than 2,3-dichloro; equipotent with 2,4-dichloro (within error) |
| Conditions | Bfl-1 competitive binding assay using fluorescence polarization (FP) and time-resolved FRET (TR-FRET); data are mean ± SEM |
Why This Matters
This demonstrates that the 3,5-dichloro substitution pattern is not merely a generic 'halogenated phenylalanine' but occupies a specific potency niche—researchers optimizing Bfl-1 or related Bcl-2 family inhibitors must select the regioisomer matching their target SAR profile.
- [1] Bioorg Med Chem Lett. 2010;20(22):6560–6564. Table 1. Inhibition of Bfl-1 with N-Aryl Maleimides. doi:10.1016/j.bmcl.2010.09.046. PMC2987701. View Source
